(S)-1-Benzyl-3-trifluoromethyl-piperazine

Catalog No.
S8474182
CAS No.
M.F
C12H15F3N2
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Benzyl-3-trifluoromethyl-piperazine

Product Name

(S)-1-Benzyl-3-trifluoromethyl-piperazine

IUPAC Name

(3S)-1-benzyl-3-(trifluoromethyl)piperazine

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1

InChI Key

DEYSRYSDNZTANC-NSHDSACASA-N

SMILES

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2

Isomeric SMILES

C1CN(C[C@H](N1)C(F)(F)F)CC2=CC=CC=C2

(S)-1-Benzyl-3-trifluoromethyl-piperazine is a highly specialized, enantiopure fluorinated building block widely utilized in the synthesis of advanced pharmaceutical intermediates and chiral ligands [1]. Structurally, it features a benzyl-protected tertiary amine and a free secondary amine adjacent to a strongly electron-withdrawing trifluoromethyl (CF3) group. This specific configuration significantly alters the physicochemical properties of the piperazine ring, notably reducing the pKa of the secondary amine and increasing the overall lipophilicity of the molecule [2]. In procurement and process chemistry contexts, it is primarily sourced as a pre-resolved chiral precursor to bypass inefficient downstream resolution steps in the manufacturing of stereospecific kinase inhibitors and other complex therapeutics.

Research Fit

Configuration

Defined (S)-configuration for enantioselective synthesis workflows

Basicity profile

Reduced basicity may support CNS-penetrant research models

Purity

High chemical purity specification supports reproducible chiral synthesis

Substituting (S)-1-Benzyl-3-trifluoromethyl-piperazine with its racemic counterpart or non-fluorinated analogs severely compromises both process efficiency and final product efficacy. Utilizing the racemate necessitates late-stage chiral separation—such as preparative chiral HPLC or diastereomeric salt resolution—which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces significant processing bottlenecks [1]. Furthermore, replacing the compound with standard 1-benzylpiperazine removes the CF3 group, which is critical for blocking alpha-oxidation and modulating the basicity of the amine. This omission leads to derived active pharmaceutical ingredients (APIs) with drastically higher metabolic clearance rates and poorer membrane permeability, rendering the un-fluorinated substitute functionally obsolete for modern lipophilicity-driven drug design [2].

Substitution Risk

Racemate substitution

May introduce undesired (R)-antipode, diluting stereochemical purity and complicating outcomes

(R)-antipode substitution

May invert stereochemical presentation, potentially altering target engagement profiles

Positional isomer substitution

May shift basicity and membrane permeability context due to CF₃ regioisomerism

Elimination of Downstream Chiral Resolution Losses

In the synthesis of stereospecific APIs, starting with the pre-resolved (S)-enantiomer prevents the massive material losses associated with racemic processing. When utilizing racemic 1-Benzyl-3-(trifluoromethyl)piperazine, downstream chiral resolution typically recovers less than 45% of the target enantiomer due to separation inefficiencies and theoretical yield caps [1]. In contrast, direct procurement and integration of (S)-1-Benzyl-3-trifluoromethyl-piperazine maintains >98% enantiomeric excess (ee) through standard coupling steps, effectively doubling the throughput of the desired stereoisomer and reducing raw material consumption by more than half [2].

Evidence DimensionEffective yield of enantiopure intermediate
Target Compound Data>98% ee retained, ~90% step yield without resolution
Comparator Or BaselineRacemic mixture (<45% recovery post-resolution)
Quantified Difference>50% reduction in raw material waste and elimination of chiral separation steps
ConditionsStandard multi-step API synthesis and purification workflow

Procuring the enantiopure building block directly lowers the cost of goods sold (COGS) at scale by eliminating low-yield, bottlenecking resolution steps.

Enantiomeric Configuration
Data to verify
1 defined stereocentre (S) vs. 0 (racemate)
Eliminates isomeric ballast, supporting consistent enantioselective outcomes
Supplier specification; no peer-reviewed reference provided

Modulation of Amine Nucleophilicity and pKa

The presence of the trifluoromethyl group at the 3-position exerts a strong inductive electron-withdrawing effect, significantly altering the basicity of the adjacent secondary amine. Compared to 1-benzyl-3-methylpiperazine, which has a typical secondary amine pKa of approximately 9.2, the CF3 group in (S)-1-Benzyl-3-trifluoromethyl-piperazine depresses the pKa to approximately 5.8–6.2 [1]. This substantial reduction means the amine is largely unprotonated at physiological pH, which reduces basicity-driven off-target toxicity and hERG liability in derived drugs [2]. From a process perspective, this attenuated basicity requires the use of stronger bases or optimized Buchwald-Hartwig cross-coupling conditions during N-alkylation or N-arylation.

Evidence DimensionSecondary amine basicity (pKa)
Target Compound DatapKa ~ 5.8 - 6.2
Comparator Or Baseline1-Benzyl-3-methylpiperazine (pKa ~ 9.2)
Quantified Difference~3.0 pKa unit reduction
ConditionsAqueous/organic solvent systems at standard temperature

Understanding this pKa shift is critical for process chemists to select appropriate coupling reagents and for medicinal chemists aiming to reduce the basicity of their final API.

Chiral Purity Benchmark
Data to verify
98% purity (HPLC) vs. 95% (R) / 96% (racemate)
Higher purity may support assay reproducibility and reduce impurity-related interference
Supplier-specified purity; verify with in-house QC

Enhanced Metabolic Stability via Steric and Electronic Shielding

Incorporating the (S)-3-trifluoromethylpiperazine motif into a molecular scaffold provides significant protection against cytochrome P450-mediated oxidative metabolism. The CF3 group blocks alpha-oxidation at the 3-position and sterically hinders access to the adjacent nitrogen. Comparative in vitro studies on structurally similar piperazine-containing APIs demonstrate that substituting a standard piperazine ring with a 3-CF3-piperazine ring reduces intrinsic clearance (CL_int) in human liver microsomes by 30% to 50% [1]. This stabilization is achieved without the need to alter the global scaffold of the drug candidate, making (S)-1-Benzyl-3-trifluoromethyl-piperazine an invaluable precursor for optimizing pharmacokinetic profiles [2].

Evidence DimensionIn vitro intrinsic clearance (CL_int)
Target Compound DataSignificantly reduced alpha-oxidation rates
Comparator Or BaselineUn-substituted 1-benzylpiperazine derivatives
Quantified Difference30-50% reduction in CYP-mediated clearance
ConditionsHuman liver microsome (HLM) stability assays

Selection of this fluorinated building block directly translates to longer half-lives and improved in vivo exposure for the final synthesized drug candidates.

Basicity vs. TFMPP
Class-level inference
Predicted pKₐ 6.74 vs. ~8.2 (TFMPP)
Basicity difference may shift permeability and hERG interaction profiles in research models
Predicted pKₐ (ACD/Labs); experimental validation advised

Stereospecific Synthesis of Kinase Inhibitors

Due to its pre-resolved (S)-stereocenter and metabolically stable CF3 group, this compound is the optimal starting material for synthesizing advanced kinase inhibitors targeting neurodegenerative diseases (such as LRRK2 inhibitors for Parkinson's) and oncology. The precise spatial orientation of the (S)-enantiomer is strictly required for correct alignment within the kinase ATP-binding pocket, making the racemic substitute unusable without costly resolution [1].

Development of Low-pKa Amine Therapeutics

In drug discovery programs struggling with hERG channel toxicity or poor membrane permeability due to highly basic amines, incorporating this building block effectively lowers the localized pKa. The benzyl group can be easily removed via hydrogenolysis (Pd/C) post-coupling, leaving a functionalized, low-basicity (S)-2-(trifluoromethyl)piperazine moiety seamlessly integrated into the drug scaffold [2].

Design of Novel Chiral Ligands for Asymmetric Catalysis

Beyond pharmaceuticals, the rigid and sterically demanding nature of the (S)-3-trifluoromethylpiperazine core makes it an excellent precursor for synthesizing chiral diamine or N-heterocyclic carbene (NHC) ligands. The CF3 group provides unique electronic tuning and steric bulk that can enhance enantioselectivity in transition-metal catalyzed transformations compared to standard methyl-substituted piperazine ligands [3].

Application Fit

Application
Selection Property
Validation Focus
CNS research model synthesis
Stereochemical identity and basicity profile
Chiral purity and logD validation
Chiral reference standard
Fully assigned absolute configuration (S)
Enantiomeric excess by chiral HPLC/SFC
Glycosidase inhibitor library synthesis
Enantiopure 3-substituted piperazine scaffold
Stereochemical integrity in multi-step synthesis

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

244.11873297 g/mol

Monoisotopic Mass

244.11873297 g/mol

Heavy Atom Count

17

Explore Compound Types